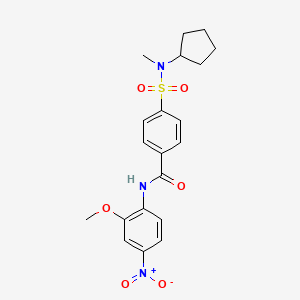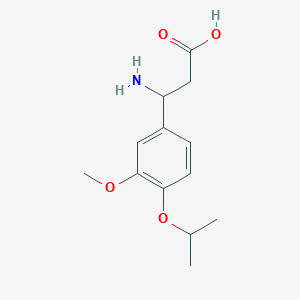![molecular formula C16H19NO4 B2601753 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide CAS No. 1396891-42-1](/img/structure/B2601753.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Acrylamide Formation and Mitigation Strategies
Mechanisms of Acrylamide Formation : Acrylamide is formed primarily through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs when foods are cooked at high temperatures. Understanding these mechanisms is crucial for developing strategies to reduce acrylamide formation in food products without compromising food quality and safety (Friedman, 2003).
Mitigation Strategies in Food Processing : Research has focused on identifying and optimizing food processing methods to minimize acrylamide levels. These include modifying cooking temperatures, times, and the use of certain food additives and precursors that can influence acrylamide formation. Strategies also involve the selection of raw materials with lower precursor levels for acrylamide formation (Pedreschi, Mariotti, & Granby, 2014).
Environmental and Health Impact Studies
- Toxicity and Environmental Degradation : Studies on the environmental fate of polyacrylamide-based flocculants, which can release acrylamide, highlight the importance of understanding their transport, degradation, and potential impact on water systems. These insights are critical for developing safer environmental applications and mitigating health risks associated with exposure (Guézennec et al., 2015).
Analytical and Detection Techniques
- Rapid Detection Methods : There is ongoing development of rapid and sensitive methods for detecting acrylamide in food products. These techniques, including biosensors and ELISA, aim to facilitate real-time monitoring of acrylamide levels in food processing and compliance with safety standards (Hu, Xu, Fu, & Li, 2015).
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-13(12-3-4-12)7-8-17-16(19)6-2-11-1-5-14-15(9-11)21-10-20-14/h1-2,5-6,9,12-13,18H,3-4,7-8,10H2,(H,17,19)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFSLNNMCFPTAI-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2601670.png)
![6-[(1-Methylpyrazol-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B2601671.png)
![[2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B2601675.png)

![5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2601678.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2601683.png)

![N,N-dimethyl{3-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2601686.png)

![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B2601688.png)
![2-[(2-Ethylhexyl)oxy]benzaldehyde](/img/structure/B2601689.png)


![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2601692.png)